molecular formula C43H65N7O7S B12365013 E3 ligase Ligand-Linker Conjugate 31

E3 ligase Ligand-Linker Conjugate 31

Cat. No.: B12365013
M. Wt: 824.1 g/mol
InChI Key: OKEZJFPCBFRWFS-IPCQUCSASA-N
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Description

E3 ligase Ligand-Linker Conjugate 31 is a part of the proteolysis-targeting chimera (PROTAC) technology. PROTACs are bifunctional molecules that consist of a target-binding ligand, a linker, and an E3 ligase-binding moiety. These molecules are designed to induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system, leading to the targeted protein’s ubiquitination and subsequent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand-Linker Conjugate 31 involves several steps. Typically, the process starts with the preparation of the E3 ligase ligand, which is then connected to a linker. The linker is subsequently attached to the target-binding ligand. Common reagents used in these reactions include primary amines, DIPEA (N,N-diisopropylethylamine), and DMF (dimethylformamide) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

E3 ligase Ligand-Linker Conjugate 31 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

E3 ligase Ligand-Linker Conjugate 31 has numerous applications in scientific research:

    Chemistry: Used in the development of new synthetic methodologies and the study of reaction mechanisms.

    Biology: Employed in the study of protein degradation pathways and cellular processes.

    Medicine: Investigated for its potential in targeted cancer therapies and the treatment of other diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

E3 ligase Ligand-Linker Conjugate 31 exerts its effects by forming a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .

Comparison with Similar Compounds

Similar Compounds

    Cereblon-based PROTACs: Utilize cereblon as the E3 ligase ligand.

    Von Hippel-Lindau (VHL)-based PROTACs: Employ VHL as the E3 ligase ligand.

    MDM2-based PROTACs: Use MDM2 as the E3 ligase ligand

Uniqueness

E3 ligase Ligand-Linker Conjugate 31 is unique due to its specific ligand-linker combination, which provides distinct binding affinities and degradation efficiencies compared to other PROTACs. Its design allows for targeted degradation of specific proteins, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C43H65N7O7S

Molecular Weight

824.1 g/mol

IUPAC Name

tert-butyl 2-[2-[4-[[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,6-diazaspiro[3.3]heptan-6-yl]methyl]piperidin-1-yl]ethoxy]acetate

InChI

InChI=1S/C43H65N7O7S/c1-29-37(58-28-45-29)32-10-8-30(9-11-32)19-44-39(54)34-18-33(51)21-50(34)40(55)38(41(2,3)4)46-35(52)22-49-26-43(27-49)24-48(25-43)20-31-12-14-47(15-13-31)16-17-56-23-36(53)57-42(5,6)7/h8-11,28,31,33-34,38,51H,12-27H2,1-7H3,(H,44,54)(H,46,52)/t33-,34+,38-/m1/s1

InChI Key

OKEZJFPCBFRWFS-IPCQUCSASA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)CCOCC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)CCOCC(=O)OC(C)(C)C)O

Origin of Product

United States

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